molecular formula C17H21N3OS B2711460 2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide CAS No. 1448127-96-5

2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

Cat. No.: B2711460
CAS No.: 1448127-96-5
M. Wt: 315.44
InChI Key: NORUZAVNPSSEEB-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Benzylthio Group: The benzylthio group is attached through nucleophilic substitution reactions, where benzylthiol reacts with an appropriate electrophile.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other benzylthio derivatives, cyclopropyl-containing compounds, and pyrazole derivatives.

    Uniqueness: The combination of the benzylthio group, cyclopropyl group, and pyrazolyl group in a single molecule makes it unique. This unique structure may confer specific properties and activities that are not observed in other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-20-16(14-7-8-14)9-15(19-20)10-18-17(21)12-22-11-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORUZAVNPSSEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)CSCC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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